molecular formula C8H6N2O2 B1601178 Methyl 3-cyanopyridine-2-carboxylate CAS No. 53940-11-7

Methyl 3-cyanopyridine-2-carboxylate

Cat. No.: B1601178
CAS No.: 53940-11-7
M. Wt: 162.15 g/mol
InChI Key: GAWKMHTZRPFQCO-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyridine-2-carboxylate (CAS: 53940-11-7) is a pyridine derivative with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.145 g/mol. Its structure features a pyridine ring substituted with a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence reactivity and binding interactions.

Properties

IUPAC Name

methyl 3-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKMHTZRPFQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508781
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-11-7
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyanopyridine-2-carboxylate typically involves the reaction of 3-cyanopyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-cyanopyridine-2-carboxylate has been investigated for its potential as an antitumor agent . Studies have shown promising cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, a study reported that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU), indicating strong potential for further development as cancer therapeutics .

Research indicates that this compound may possess antimicrobial properties . Its interaction with biological systems is under investigation to elucidate its pharmacological profile and mechanisms of action. The compound's ability to inhibit specific enzymes or receptors is being explored, which could lead to new therapeutic applications .

Agrochemicals

In the agrochemical sector, this compound serves as a precursor for synthesizing various agrochemicals. Its derivatives are utilized in the production of pesticides and herbicides, contributing to crop protection and agricultural productivity .

Case Studies

  • Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines. Results indicated that compounds bearing specific substituents exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in drug design .
  • Antimicrobial Activity Research : Another study focused on assessing the antimicrobial efficacy of this compound against various pathogens. The findings suggested significant inhibitory effects, warranting further exploration into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 3-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a topoisomerase inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 3-cyanopyridine-2-carboxylate is compared below with analogous pyridine carboxylates and related derivatives.

2.1 Structural and Functional Group Analysis
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound -CN (3), -COOCH₃ (2) C₈H₆N₂O₂ 162.145 High reactivity due to -CN; potential drug intermediate
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -Cl (3), -CF₃ (5), -COOCH₃ (2) C₈H₅ClF₃NO₂ 247.58 Electronegative substituents enhance lipophilicity; used in agrochemical research
Methyl 3-cyclopropylpyridine-2-carboxylate Cyclopropyl (3), -COOCH₃ (2) C₁₀H₁₁NO₂ 177.20 Steric bulk from cyclopropyl group; impacts molecular interactions
Methyl 3-(pyridin-2-ylethynyl)thieno[3,2-b]pyridine-2-carboxylate (Compound A) Thienopyridine core, ethynyl linker C₁₅H₉N₃O₂S 295.32 Antitumor applications; extended π-system enhances binding
Methyl 2-methylpyridine-3-carboxylate -CH₃ (2), -COOCH₃ (3) C₈H₉NO₂ 151.16 Regiochemical isomer; methyl group alters electronic properties

2.3 Physicochemical Properties
  • Molecular Weight and Solubility : The target compound’s lower molecular weight (162.14 g/mol) compared to bulkier analogs (e.g., 295.32 g/mol for Compound A) suggests better solubility in polar solvents, advantageous for synthetic applications .

Biological Activity

Methyl 3-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Research indicates that this compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cells. A study demonstrated that derivatives of cyanopyridines, including this compound, significantly increased the release of cytochrome c from mitochondria, thus triggering the mitochondrial apoptotic pathway . This compound also showed a dose-dependent reduction in key signaling proteins associated with cell survival and migration, such as phospho-AKT and β-catenin .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Table 1 summarizes the IC50 values for different derivatives against selected cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-77.12
This compoundRKO8.22
Standard (5-FU)MCF-712.19
Standard (5-FU)RKO20.18

These results indicate that this compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Study on Breast Cancer Cells

In a recent study, various cyanopyridone derivatives were synthesized and tested for their antiproliferative activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. The best-performing compounds demonstrated IC50 values as low as 1.39 µM against MCF-7 cells, indicating potent anticancer activity . The study highlighted the importance of structural modifications in enhancing biological activity, with specific substitutions leading to improved efficacy.

In Vivo Studies

In vivo investigations using the chick chorioallantoic membrane (CAM) model demonstrated that certain derivatives of this compound significantly reduced tumor size in triple-negative breast cancer models, reinforcing its potential as an antitumor agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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